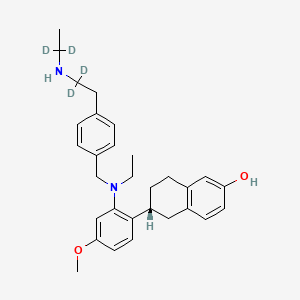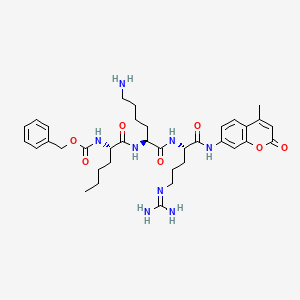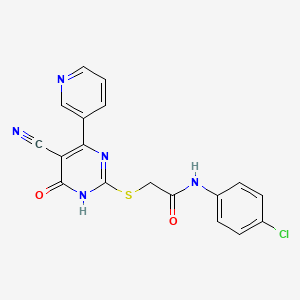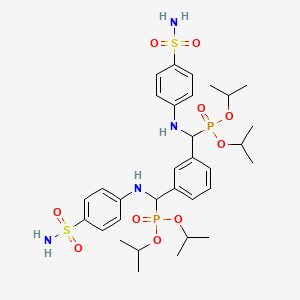
Carbonic anhydrase inhibitor 21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic anhydrase inhibitor 21 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are metalloenzymes that catalyze the reversible hydration of carbon dioxide and dehydration of bicarbonate. Inhibition of carbonic anhydrase has therapeutic applications in various diseases, including glaucoma, epilepsy, and certain types of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic anhydrase inhibitors often involves the preparation of sulfonamide derivatives. One common route includes the reaction of an amine with a sulfonyl chloride to form a sulfonamide. For example, the synthesis of benzenesulfonamide derivatives involves the reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions .
Industrial Production Methods
Industrial production of carbonic anhydrase inhibitors typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic anhydrase inhibitor 21 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of a primary alcohol group in the compound can yield an aldehyde or carboxylic acid .
Wissenschaftliche Forschungsanwendungen
Carbonic anhydrase inhibitor 21 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding the role of carbonic anhydrase in physiological processes such as respiration and acid-base balance.
Medicine: Investigated for its potential in treating diseases like glaucoma, epilepsy, and certain cancers.
Industry: Used in the development of new pharmaceuticals and as a catalyst in certain chemical reactions.
Wirkmechanismus
Carbonic anhydrase inhibitor 21 exerts its effects by binding to the active site of carbonic anhydrase enzymes, thereby preventing the hydration of carbon dioxide and dehydration of bicarbonate. This inhibition disrupts the enzyme’s normal function, leading to therapeutic effects such as reduced intraocular pressure in glaucoma and decreased seizure activity in epilepsy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and epilepsy.
Methazolamide: Similar to acetazolamide but with a longer half-life and fewer side effects.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma.
Uniqueness
Carbonic anhydrase inhibitor 21 is unique in its specific binding affinity and selectivity for certain isoforms of carbonic anhydrase, making it potentially more effective and with fewer side effects compared to other inhibitors .
Eigenschaften
Molekularformel |
C32H48N4O10P2S2 |
|---|---|
Molekulargewicht |
774.8 g/mol |
IUPAC-Name |
4-[[di(propan-2-yloxy)phosphoryl-[3-[di(propan-2-yloxy)phosphoryl-(4-sulfamoylanilino)methyl]phenyl]methyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C32H48N4O10P2S2/c1-21(2)43-47(37,44-22(3)4)31(35-27-12-16-29(17-13-27)49(33,39)40)25-10-9-11-26(20-25)32(48(38,45-23(5)6)46-24(7)8)36-28-14-18-30(19-15-28)50(34,41)42/h9-24,31-32,35-36H,1-8H3,(H2,33,39,40)(H2,34,41,42) |
InChI-Schlüssel |
OBSYZDGPHUVABQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(C(C1=CC(=CC=C1)C(NC2=CC=C(C=C2)S(=O)(=O)N)P(=O)(OC(C)C)OC(C)C)NC3=CC=C(C=C3)S(=O)(=O)N)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



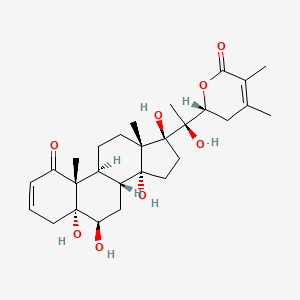





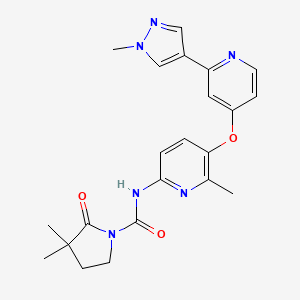
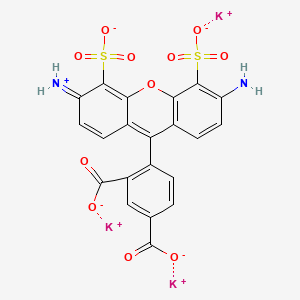
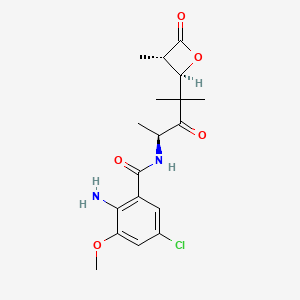
![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)
